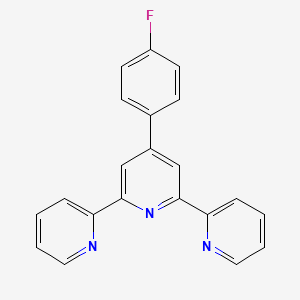![molecular formula C14H27NO5 B1507154 (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate](/img/structure/B1507154.png)
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate: is an organic compound with the molecular formula C15H28N2O4 · HCl · H2O and a molecular weight of 360.86 g/mol . It appears as a white crystalline solid and is soluble in water, slightly soluble in chloroform, and almost insoluble in alcohol and ether . This compound is primarily used as a chemical intermediate in organic synthesis and as a protective group in protein synthesis and modification .
準備方法
Synthetic Routes and Reaction Conditions:
Cyclohexanecarboxylic Acid and N,N-Dimethylethylenediamine Reaction: Cyclohexanecarboxylic acid reacts with N,N-dimethylethylenediamine in an appropriate solvent to produce cycloethylalanine.
Reaction with Butyric Anhydride Acid: Cycloethylalanine is then reacted with butyric anhydride acid (BOC-ANHYDRIDE) under basic conditions to produce butoxycarbonyl-cycloethyl-alanine.
Final Reaction with Hydrochloric Acid and Water: The butoxycarbonyl-cycloethyl-alanine is finally reacted with hydrochloric acid and water to produce (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification processes .
化学反応の分析
Types of Reactions:
Oxidation: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is used as a chemical intermediate in the synthesis of various drugs and bioactive molecules .
Biology: In biological research, it serves as a protective group in protein synthesis and modification, helping to stabilize peptides and proteins during synthesis .
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other organic intermediates .
作用機序
The mechanism of action of (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate involves its role as a protective group in peptide synthesis. It helps to protect the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The compound is eventually removed under specific conditions to yield the desired peptide or protein .
類似化合物との比較
- Boc-hexahydro-L-phenylalanine
- Boc-beta-cyclohexyl-alanine
Comparison: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is unique due to its specific structure and properties, which make it particularly useful as a protective group in peptide synthesis. Compared to similar compounds, it offers better solubility in water and specific reactivity that is advantageous in certain synthetic applications .
特性
分子式 |
C14H27NO5 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m0./s1 |
InChIキー |
KGIDHDHQFLWAMT-MERQFXBCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)


![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)





